![molecular formula C23H19ClF3NO6S B2994250 Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate CAS No. 338407-15-1](/img/structure/B2994250.png)

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

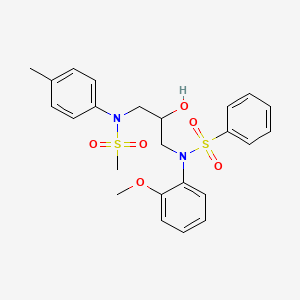

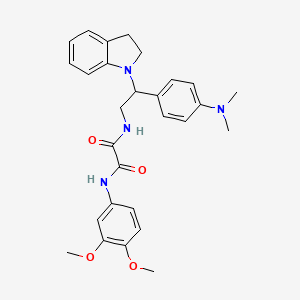

“Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate” is a complex organic compound . It has a molecular formula of C17H15ClF3NO4 . The compound is characterized by a pyridine ring (a basic aromatic heterocyclic organic compound) which is substituted with chloro and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chloro group and a trifluoromethyl group . It also contains an ethyl group, a phenylsulfonyl group, and a propanoate group .Applications De Recherche Scientifique

Polymorphism in Pharmaceutical Compounds

Polymorphism, the occurrence of different crystalline forms, is a critical factor in pharmaceuticals that affects the drug's physical and chemical properties. A study by Vogt et al. (2013) on a different compound (ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride) highlights the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, which is essential for ensuring consistency and efficacy in drug formulations Vogt, Williams, Johnson, & Copley, 2013.

Synthesis Techniques

The synthesis of complex organic compounds involves innovative techniques to achieve high yields and regioselectivity. Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing tetrahydropyridines, which could be applicable to the synthesis of related compounds, offering insights into efficient synthesis methods for complex molecules Zhu, Lan, & Kwon, 2003.

Chemical Reactions and Applications

The reaction of specific esters with reagents to form novel compounds with potential applications in materials science and antimicrobial activity showcases the broad utility of chemical reactions in creating functionally diverse molecules. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leading to the formation of triazinones highlights the synthetic versatility of ester compounds in generating biologically active molecules Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018.

Renewable Building Blocks in Polymer Science

The exploration of renewable phenolic compounds like phloretic acid for the synthesis of benzoxazine polymers, as discussed by Trejo-Machin et al. (2017), indicates the potential for using ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate in developing new materials with specific properties, emphasizing the importance of sustainable approaches in materials science Trejo-Machin, Verge, Puchot, & Quintana, 2017.

Orientations Futures

Mécanisme D'action

Target of Action

The compound is a derivative of 2-phenoxypropanoic acid , which suggests that it may interact with similar biological targets.

Mode of Action

The compound contains a pyridinyl group, which is known to participate in various chemical reactions, including suzuki–miyaura coupling . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .

Biochemical Pathways

The compound’s structure suggests that it may be involved in reactions at the benzylic position , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s structure, particularly the presence of a carboxylic acid group , suggests that it may be metabolized through common metabolic pathways involving carboxylic acids.

Result of Action

The compound’s potential involvement in reactions at the benzylic position suggests that it may induce changes in the structure and function of target molecules.

Propriétés

IUPAC Name |

ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXPSCKMSAMLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)

![2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B2994188.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)